2-Chloro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid involves the method studied for its potential as an important pharmaceutical intermediate. A high-production-and-purity synthetic approach suitable for industrial applications has been developed. The structural verification of the synthesized compound is confirmed through IR, ^1H NMR, and ^13C NMR analysis (Ren Yuan-long, 2007).
Molecular Structure Analysis
Molecular and crystal structures of compounds similar to 2-chloro-5-(trifluoromethyl)phenylboronic acid, such as trifluoromethylphenylboronic acids, have been extensively studied. These studies include characterization by NMR spectroscopy and determination of molecular structures through single crystal XRD methods. The introduction of trifluoromethyl groups influences the acidity and structural properties of these compounds (Agnieszka Adamczyk-Woźniak et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 2-chloro-5-(trifluoromethyl)phenylboronic acid includes its participation in catalytic reactions. For instance, it has been involved in Rh(I)-catalyzed reactions with alkynes leading to the formation of indene derivatives. The regioselectivity of these reactions depends on the steric nature of the substituents on the alkynes, with bulky groups favoring the alpha-position of indenes (Masaki Miyamoto et al., 2008).
Physical Properties Analysis
Detailed physical property analysis of 2-chloro-5-(trifluoromethyl)phenylboronic acid specifically is limited. However, related studies on trifluoromethylphenylboronic acids have revealed insights into their physicochemical properties, including acidity evaluations through spectrophotometric and potentiometric titrations. The physical form and stability, including resistance to protodeboronation, are significant for understanding the handling and application of these compounds in various chemical contexts (Jan T. Gozdalik et al., 2019).
Scientific Research Applications
Synthesis as a Pharmaceutical Intermediate : It is studied for its synthesis method, providing a high-production-and-purity synthetic approach for industrial use. The structure of the products has been verified by various spectroscopic methods (Ren Yuan-long, 2007).
Catalytic Applications : 2-Chloro-5-(trifluoromethyl)phenylboronic acid is used in catalysis for dehydrative amidation between carboxylic acids and amines. This catalyst is effective for α-dipeptide synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Ortho-directing Agent in Ruthenium-Catalyzed Aromatic C-H Silylation : It acts as an ortho-directing agent in silylation reactions. This process is used for regioselective silylation in phenylboronic acids with various substituents (H. Ihara, M. Suginome, 2009).
Antimicrobial Activity : The compound exhibits interesting antimicrobial properties. It shows moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus (Agnieszka Adamczyk-Woźniak et al., 2020).
Electroluminescent Properties in Platinum(II) Complexes : It is used in the synthesis of mono-cyclometalated Pt(II) complexes, which have electroluminescent properties. This is significant for potential applications in optoelectronic devices (A. Ionkin, W. Marshall, Ying Wang, 2005).
Reaction with Alkynes to Produce Indenes : In the presence of a Rh(I) complex, it reacts with alkynes to yield indene derivatives. This demonstrates its utility in organic synthesis (Masaki Miyamoto et al., 2008).
Use in Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of this compound, have applications in diagnostics and therapeutics, particularly in drug delivery systems and biosensors (Tianyu Lan, Qianqian Guo, 2019).
Safety And Hazards
properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXEHZEYONARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382201 | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
182344-18-9 | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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